N-(3-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C23H23ClFN5O2 and its molecular weight is 455.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant pharmacological studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a chloro-fluorophenyl group and a piperazine moiety, which are known to influence the compound's pharmacological properties.
Synthesis
The synthesis of this compound involves several steps, including the formation of the piperazine derivative and subsequent acetamide formation. The detailed synthetic pathway is crucial for understanding the compound's biological activity.
Anticonvulsant Activity
Recent studies have indicated that derivatives of this compound exhibit anticonvulsant properties. For instance, related compounds were evaluated in animal models using maximal electroshock (MES) and subcutaneous pentylenetetrazole tests. The results demonstrated that specific derivatives showed significant protection against seizures, particularly in the MES model, suggesting a potential role in epilepsy treatment .
Table 1: Anticonvulsant Activity of Related Compounds
Compound ID | Dose (mg/kg) | MES Protection (%) | Comments |
---|---|---|---|
12 | 100 | Effective | Active at 0.5 h |
13 | 300 | Effective | Active at both time points |
14 | 100 | Moderate | Higher lipophilicity correlated with activity |
Cytotoxicity and Antiproliferative Effects
In vitro studies have shown that certain derivatives possess moderate cytotoxic effects against various cancer cell lines, including HeLa and MCF-7. The mechanism of action appears to involve cell cycle arrest and apoptosis induction, making these compounds candidates for further development in cancer therapy .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Compound ID | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
7d | HeLa | 0.52 | Induces apoptosis |
7d | MCF-7 | 0.34 | G2/M phase arrest |
7d | HT-29 | 0.86 | Inhibits tubulin polymerization |
Structure-Activity Relationship (SAR)
The SAR analysis has revealed that modifications in the phenylpiperazine moiety significantly affect biological activity. For example, substituents at the 3-position of the anilide moiety have been shown to enhance anticonvulsant activity. The presence of a trifluoromethyl group was particularly noted to improve efficacy compared to other substitutions .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Epilepsy Treatment : In a study involving animal models, compounds similar to this compound showed promising anticonvulsant effects, leading to discussions about their application in human epilepsy treatments.
- Cancer Research : Investigations into its antiproliferative properties against tumor cell lines have sparked interest in developing it further as a chemotherapeutic agent.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN5O2/c1-16-13-22(32-15-21(31)27-17-7-8-20(25)19(24)14-17)28-23(26-16)30-11-9-29(10-12-30)18-5-3-2-4-6-18/h2-8,13-14H,9-12,15H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEAVAGHLIKCHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.